Product packaging for N,N'-Didodecyldithiooxamide(Cat. No.:CAS No. 120-88-7)

N,N'-Didodecyldithiooxamide

Cat. No.: B094908
CAS No.: 120-88-7
M. Wt: 456.8 g/mol
InChI Key: MQCQUDOKUAAVFO-UHFFFAOYSA-N
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Description

Significance of Dithiooxamide (B146897) Derivatives in Organic Synthesis and Coordination Chemistry

Dithiooxamide, also known as rubeanic acid, and its derivatives are significant compounds in both organic synthesis and coordination chemistry. wikipedia.org In organic synthesis, they serve as versatile building blocks. For instance, dithiooxamide can be used in the synthesis of thiazoles and other heterocyclic compounds. wikipedia.orgresearchgate.net The reaction of dithiooxamide with aromatic aldehydes is a well-established method for preparing thiazolo[5,4-d]thiazoles. researchgate.net

In coordination chemistry, dithiooxamide and its derivatives are recognized as effective chelating agents for various metal ions, including copper, nickel, and cobalt. wikipedia.orgguidechem.com The sulfur and nitrogen atoms in the dithiooxamide core can coordinate with metal ions to form stable complexes. This property is utilized in chemical analysis for the determination of these metals. guidechem.com The resulting metal complexes often exhibit interesting magnetic, spectroscopic, and even liquid crystalline properties. nih.govtandfonline.com The study of Schiff bases derived from dithiooxamide has further expanded their role in coordination chemistry, leading to the formation of complexes with potential catalytic and biological activities. uokerbala.edu.iq

Research Trajectories for N,N'-Didodecyldithiooxamide

Research on this compound has explored its potential in several areas. One key trajectory is its use in the synthesis of metallomesogens, which are metal-containing liquid crystals. The long dodecyl chains of this compound can promote the formation of liquid crystalline phases when complexed with metal ions like platinum(II). tandfonline.com These materials are of interest for their potential applications in electronic and optical devices.

Another area of investigation involves the coordination chemistry of this compound with various transition metals. The resulting complexes are studied for their structural, spectroscopic, and magnetic properties. Furthermore, there is interest in the potential applications of these complexes in catalysis and materials science. The lipophilic nature imparted by the dodecyl groups makes this compound and its metal complexes soluble in organic solvents, which can be advantageous for certain applications.

Scope of the Academic Review

This review will focus on the chemical compound this compound. It will cover the significance of its parent compound, dithiooxamide, and its derivatives in the fields of organic synthesis and coordination chemistry. The review will also delve into the specific research that has been conducted on this compound itself, including its synthesis and the properties of its metal complexes. The aim is to provide a comprehensive overview of the current state of knowledge regarding this particular dithiooxamide derivative, based on available scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52N2S2 B094908 N,N'-Didodecyldithiooxamide CAS No. 120-88-7

Properties

IUPAC Name

N,N'-didodecylethanedithioamide
Source PubChem
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InChI

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQUDOKUAAVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074472
Record name N,N'-Didodecyldithiooxamide
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Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-88-7
Record name N1,N2-Didodecylethanedithioamide
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Record name N,N'-Didodecyldithiooxamide
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Synthetic Methodologies for N,n Didodecyldithiooxamide

Established Synthetic Pathways

The most direct and commonly cited method for preparing N,N'-Didodecyldithiooxamide involves the direct alkylation of dithiooxamide (B146897) with a dodecyl-containing reactant.

Reactions Involving Dithiooxamide Precursors

Dithiooxamide, also known as rubeanic acid, serves as the fundamental building block for the synthesis of its N,N'-disubstituted derivatives. acs.org The core structure of dithiooxamide possesses two nucleophilic nitrogen atoms within its thioamide functional groups (-C(S)NH2). researchgate.net These nitrogen atoms are amenable to alkylation reactions, allowing for the attachment of alkyl chains. The synthesis of N,N'-disubstituted dithiooxamides is a known application of this precursor. acs.org The general approach involves reacting dithiooxamide with an appropriate alkylating agent under conditions that facilitate the substitution of one hydrogen atom on each nitrogen with an alkyl group.

Approaches Utilizing Primary Alkylamines

A specific and practical established pathway utilizes a primary alkylamine, namely dodecylamine (B51217) (laurylamine), as the source of the dodecyl groups. In a documented synthesis, dithiooxamide is reacted directly with dodecylamine. rsc.org This reaction is typically performed in a suitable solvent, such as methanol (B129727), and may be facilitated by moderate heating. The primary amine acts as the nucleophile, attacking the carbon atoms of the dithiooxamide backbone, leading to the formation of the N,N'-didodecyl derivative. This approach is a direct amidation or alkylation process where the long-chain primary amine is the key reagent for introducing the desired alkyl substituents.

Alternative Alkylation and Amidation Reactions

While the direct reaction with dodecylamine is established, other synthetic strategies common for thioamide and amide formation could potentially be adapted for this compound.

Alternative Alkylation: Instead of using an amine, an alkyl halide like 1-bromododecane (B92323) or 1-chlorododecane (B51209) could be used in the presence of a base. The base deprotonates the nitrogen atoms of dithiooxamide, creating more potent nucleophiles that then attack the electrophilic alkyl halide in a nucleophilic substitution reaction. This is a standard method for the N-alkylation of amides and thioamides.

Transamidation: A metal-free transamidation protocol has been developed for thioamides, which involves reacting a thioamide with an amine. acs.orgnih.gov This could theoretically be applied by first synthesizing a different N,N'-disubstituted dithiooxamide and then exchanging the substituents with dodecylamine. acs.org

Willgerodt-Kindler Reaction: This multicomponent reaction synthesizes thioamides from an aldehyde or ketone, an amine, and elemental sulfur. rsc.orgresearchgate.net While not a direct route from dithiooxamide, it represents a fundamental alternative for constructing the thioamide functionality itself, potentially offering a convergent synthesis pathway.

Thionation of Amides: The corresponding oxamide, N,N'-didodecyloxamide, could be synthesized first and then converted to the dithiooxamide using a thionating agent like Lawesson's reagent. beilstein-journals.org This two-step process separates the amide bond formation from the thionation step.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product by carefully controlling reaction parameters.

Based on established procedures for similar N-alkylations, several factors are critical for optimization:

Temperature: In the direct reaction of dithiooxamide with dodecylamine, the reaction is conducted at a moderately elevated temperature of 35°C. rsc.org This provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition.

Solvent: Methanol is a commonly used solvent for this type of reaction. rsc.org However, for other alkylations, polar aprotic solvents like DMF can enhance the rate of nucleophilic substitution. The choice of solvent is crucial and can affect reactant solubility and reaction kinetics.

Stoichiometry and Reagent Addition: The molar ratio of reactants is key. In N-alkylation reactions, using an excess of the alkylating agent can drive the reaction to completion. However, this can also lead to over-alkylation. In cases where this is a risk, a slow, controlled addition of the reagent can improve selectivity and yield. researchgate.net

Catalysis: While the direct amination may proceed without a catalyst, many amidation and alkylation reactions benefit from one. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are used to facilitate reactions between reactants in different phases (e.g., a solid and a liquid), which can increase reaction rates and yields. tandfonline.comtandfonline.comrhhz.net For alkylations involving alcohols, ruthenium complexes have been used to catalyze the reaction under mild conditions. unica.it

Purification: The workup procedure is vital for obtaining a pure product. A common strategy involves adjusting the pH of the reaction mixture. In one synthesis of this compound, the pH was adjusted to approximately 2 with hydrochloric acid, which helps to precipitate the product and remove unreacted basic starting materials. rsc.org The crude product is then typically washed and can be further purified by recrystallization.

A summary of a documented reaction is presented in the table below.

ParameterValueSource
Reactant 1 Dithiooxamide rsc.org
Reactant 2 Dodecylamine rsc.org
Solvent Methanol rsc.org
Temperature 35 °C rsc.org
Post-Reaction pH adjustment to ~2 with HCl rsc.org

Principles of Green Chemistry in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable and environmentally benign process. tandfonline.com

Atom Economy: The direct reaction of dithiooxamide with two equivalents of dodecylamine has a high theoretical atom economy, as the primary byproduct is ammonia. In contrast, using an alkyl halide and a base would generate salt waste, lowering the atom economy.

Safer Solvents and Auxiliaries: The use of methanol in the established synthesis is a point for improvement. rsc.org While common, methanol is a volatile organic compound (VOC). Green chemistry encourages the use of safer solvents. Recent research in thioamide synthesis has explored deep eutectic solvents (DES), which are biodegradable, have low toxicity, and can be recycled. rsc.orgrsc.orgresearchgate.net Water is another green solvent, and the use of phase-transfer catalysts can enable reactions to occur efficiently in aqueous media. rhhz.net

Design for Energy Efficiency: The established synthesis operates at a mild 35°C, which is energy efficient. rsc.org Avoiding high temperatures and prolonged refluxing aligns with green chemistry principles. tandfonline.com Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. tandfonline.com Developing a catalytic version of the synthesis, perhaps using an organocatalyst like imidazole (B134444) or a recyclable metal catalyst, would be a significant green improvement over methods requiring stoichiometric amounts of a base or other activating agents. researchgate.netunica.it

Prevention of Waste: The ideal synthesis prevents waste rather than treating it afterward. A high-yield reaction with minimal byproducts simplifies purification. For instance, developing chromatography-free purification processes, such as simple filtration and recrystallization, is a key goal. beilstein-journals.org The pH adjustment step, while effective, generates an acidic aqueous waste stream that would need to be neutralized and treated. rsc.org

Scalability and Industrial Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several practical and economic challenges.

Process Safety and Handling: Both dithiooxamide and dodecylamine are solids at room temperature. Handling large quantities of solid materials requires specialized equipment for charging reactors. Dodecylamine can cause skin and eye irritation, and appropriate personal protective equipment and engineering controls are necessary. thieme-connect.com

Reaction Control: Maintaining a consistent temperature throughout a large reactor volume is critical to ensure uniform product quality and prevent runaway reactions. Efficient mixing is also essential, especially in heterogeneous reaction mixtures.

Downstream Processing: Purification is often a major bottleneck in scaling up. While laboratory-scale purification might involve column chromatography, this is generally not economically viable for large-scale production. beilstein-journals.org The development of robust crystallization or precipitation methods that yield a product of high purity is crucial. The filtration and drying of large quantities of the final product also require industrial-scale equipment.

Waste Management: The generation of waste, particularly solvent and aqueous streams from workup, is a significant cost and environmental concern in industrial synthesis. beilstein-journals.org Processes that allow for solvent recycling are highly desirable. The acidic waste stream from pH adjustment would need to be managed in accordance with environmental regulations. rsc.org

Coordination Chemistry and Ligand Properties of N,n Didodecyldithiooxamide

Ligand Design Principles and Structural Features

N,N'-Didodecyldithiooxamide belongs to the dithiooxamide (B146897) class of ligands, which are recognized for their versatile coordination capabilities. The core design of these ligands revolves around the dithiooxamide moiety (-C(S)NH-NHC(S)-), which presents multiple donor atoms for coordination with metal ions. The key structural features of this compound are the two thioamide groups, which can act as either neutral or anionic S-donors. nih.gov The presence of two nitrogen atoms within the thioamide groups also introduces potential coordination sites.

The design of this compound incorporates several principles aimed at achieving specific coordination behaviors. The soft sulfur donor atoms make it particularly suitable for binding to soft metal ions. nih.gov The bidentate nature of the dithiooxamide core promotes the chelate effect, leading to enhanced stability of the resulting metal complexes compared to coordination with monodentate sulfur ligands. libretexts.org Furthermore, the long alkyl chains can drive the self-assembly of metal complexes into larger architectures, such as polymeric chains or liquid crystalline phases. researchgate.net

Metal Complexation Behavior with Transition Metal Ions

Chelating Mechanisms and Stability Constants

This compound primarily acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms to form a stable five-membered chelate ring. This chelating mechanism is a common feature of dithiooxamide ligands and contributes significantly to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. libretexts.org The stability of these complexes is quantified by their stability constants (also known as formation constants), which represent the equilibrium constant for the formation of the complex in solution. wikipedia.org A higher stability constant indicates a greater tendency for the complex to form and persist. scispace.com

The stability of metal complexes can be influenced by various factors, including the nature of the metal ion, the solvent, and the pH of the solution. researchgate.net The determination of stability constants is often carried out using techniques such as potentiometric titration or UV-Vis spectroscopy. researchgate.netmdpi.com While specific stability constants for this compound with a wide range of metal ions are not extensively documented in readily available literature, the general principles of coordination chemistry suggest that it will form stable complexes with soft metal ions that have a high affinity for sulfur donors.

Table 1: General Factors Influencing Metal Complex Stability

FactorDescription
Metal Ion Properties The charge, size, and electronic configuration of the metal ion affect its affinity for the ligand. Soft metal ions generally form more stable complexes with soft donor atoms like sulfur.
Chelate Effect The formation of a five-membered chelate ring by the bidentate dithiooxamide ligand enhances the stability of the complex compared to coordination with monodentate ligands. libretexts.org
Steric Hindrance The bulky dodecyl chains can influence the approach of the ligand to the metal center and the geometry of the resulting complex.
Solvent The polarity and coordinating ability of the solvent can affect the stability of the metal complex.
pH The pH of the solution can influence the protonation state of the ligand, which in turn affects its ability to coordinate to metal ions.

Formation of Monomeric and Polymeric Complexes

The coordination of this compound with metal ions can lead to the formation of both discrete monomeric complexes and extended polymeric structures. The specific outcome depends on the metal-to-ligand ratio, the coordination geometry of the metal ion, and the reaction conditions.

In a typical scenario, a single this compound ligand will coordinate to a metal ion to form a monomeric complex. If the metal ion has available coordination sites, it can bridge between two ligand molecules, leading to the formation of a polymeric chain. rsc.org For instance, with a metal ion that favors a square planar geometry, such as Ni(II) or Pd(II), this compound can act as a bridging ligand, resulting in a one-dimensional coordination polymer. frontiersin.org

The long dodecyl chains play a crucial role in the organization of these polymeric structures. The hydrophobic interactions between the alkyl chains can drive the assembly of the polymer chains into more ordered arrangements, potentially leading to the formation of materials with interesting properties, such as liquid crystals or thin films. researchgate.netnih.gov The ability of dithiooxamide-based ligands to form polymeric complexes has been noted in the context of creating conductive or catalytically active materials. colab.wsmdpi.com

Specific Complexation with Nickel(II) Ions

This compound exhibits a strong affinity for Nickel(II) ions, which are soft Lewis acids that readily coordinate with the soft sulfur donor atoms of the ligand. The complexation typically results in the formation of a square planar [Ni(L)2] complex, where L represents the deprotonated this compound ligand. In this configuration, the nickel ion is coordinated to the four sulfur atoms from two ligand molecules.

The resulting nickel complexes are often colored and can exhibit interesting electronic and magnetic properties. The stability of Ni(II) dithiooxamide complexes is generally high due to the favorable combination of a soft-soft interaction and the chelate effect. libretexts.org The long dodecyl chains in this compound can influence the solubility and solid-state structure of the nickel complex, potentially leading to self-assembly into ordered structures.

Complexation with Other Metal Ions (e.g., Copper, Cobalt, Ruthenium, Osmium, Thallium, Palladium, Platinum, Silver)

This compound, with its versatile dithiooxamide core, can coordinate with a variety of other transition metal ions.

Copper: Copper(II) ions readily form complexes with dithiooxamide ligands. nih.govscirp.org The resulting complexes can adopt various geometries, including square planar and distorted octahedral, depending on the coordination environment. mdpi.com The interaction is driven by the affinity of the Cu(II) ion for the sulfur donor atoms.

Cobalt: Cobalt(II) can form complexes with dithiooxamide ligands, and the resulting structures can exhibit interesting magnetic and redox properties. banglajol.inforsc.org The coordination geometry can vary, but octahedral and tetrahedral arrangements are common for Co(II) complexes. banglajol.infonih.gov

Ruthenium and Osmium: Ruthenium and osmium, being part of the platinum group metals, form stable complexes with sulfur-containing ligands. mdpi.comnih.gov These complexes are of interest for their potential catalytic and photophysical properties. nih.govcityu.edu.hk The coordination chemistry of Ru(II) and Os(II) with dithiooxamide-type ligands can lead to the formation of half-sandwich or octahedral complexes, depending on the other ligands present. rsc.org

Thallium: While less common, thallium, as a soft metal ion, is expected to interact with the soft sulfur donors of this compound.

Palladium and Platinum: Palladium(II) and Platinum(II) have a strong affinity for sulfur ligands and readily form square planar complexes with dithiooxamides. researchgate.netnih.gov These complexes are often highly stable and have been investigated for applications in catalysis and materials science. researchgate.netacs.orgacs.org The formation of metallomesogens (liquid crystalline metal complexes) has been observed with long-chain substituted dithiooxamide complexes of platinum. researchgate.net

Silver: Silver(I) ions are known to form complexes with sulfur-containing ligands. researchgate.netnih.gov Given the soft nature of both Ag(I) and the sulfur donors of the ligand, stable complex formation is expected. mdpi.comnih.gov The coordination geometry around silver(I) is often linear or trigonal.

Influence of Long-Chain Substituents on Coordination Behavior

The presence of the two long dodecyl chains on the nitrogen atoms of this compound has a profound influence on its coordination behavior and the properties of the resulting metal complexes. These effects can be categorized as follows:

Solubility: The long, nonpolar dodecyl chains significantly increase the solubility of the ligand and its metal complexes in nonpolar organic solvents, while decreasing their solubility in polar solvents like water. guidechem.com This is a crucial factor for applications in homogeneous catalysis and for the processing of materials from solution.

Steric Effects: The bulky dodecyl groups can exert steric hindrance around the coordination site. This can influence the coordination number and geometry of the metal ion, potentially favoring the formation of specific isomers or preventing the formation of higher-coordinate complexes.

Supramolecular Assembly: The hydrophobic interactions between the long alkyl chains of different complex molecules can act as a driving force for self-assembly. researchgate.net This can lead to the formation of ordered structures in the solid state, such as lamellar or columnar phases, and can also promote the formation of liquid crystalline phases (metallomesogens). researchgate.net This behavior is particularly relevant for the design of new materials with tailored optical or electronic properties.

Reactivity: The long-chain substituents can modulate the reactivity of the coordinated metal center. For instance, by creating a specific microenvironment around the metal ion, the dodecyl chains can influence the accessibility of substrates in catalytic reactions. Research on dithiooxamides with different substituents has shown that the nature of the R group on the nitrogen atoms can affect the electronic properties and reactivity of the metal complexes. acs.org

Advanced Spectroscopic Characterization of N,n Didodecyldithiooxamide and Its Metal Complexes

Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the structural characteristics of N,N'-didodecyldithiooxamide and its metal complexes. wikipedia.orge-bookshelf.de These methods measure the vibrational frequencies of molecular bonds, which are sensitive to the chemical environment and coordination state. wikipedia.orge-bookshelf.de

In the FTIR spectrum of this compound, characteristic absorption bands corresponding to the thioamide group (CSNH) are of particular interest. The C=S stretching and N-H bending vibrations provide key diagnostic markers. Upon complexation with a metal ion, shifts in these vibrational frequencies are observed, indicating the coordination of the ligand to the metal center through the sulfur and/or nitrogen atoms. researchgate.net The magnitude and direction of these shifts can offer insights into the strength and nature of the metal-ligand bond.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C-C and C-H vibrations of the dodecyl chains, as well as the symmetric stretching of the dithiooxamide (B146897) backbone, can be effectively analyzed. Changes in the Raman spectra upon complexation can further elucidate the conformational changes and coordination geometry of the ligand around the metal ion.

Interactive Table: Key Vibrational Frequencies for this compound and its Metal Complexes

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Assignment
ν(N-H)~3200ShiftedN-H stretching
ν(C-H)2850-29602850-2960Aliphatic C-H stretching
ν(C=S) + δ(N-H)~1540ShiftedThioamide II band
ν(C-N) + ν(C=S)~1250ShiftedThioamide III band
ν(C-S)~850ShiftedC-S stretching

Note: The exact frequencies for metal complexes will vary depending on the specific metal ion.

Electronic Absorption Spectroscopy for Ligand-to-Metal Charge Transfer Analysis

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is instrumental in characterizing the electronic transitions within this compound and its metal complexes. wustl.edugoogle.com A key feature in the spectra of the metal complexes is the appearance of ligand-to-metal charge transfer (LMCT) bands. researchgate.netlibretexts.org

These LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-centered d-orbital. nsf.gov The energy and intensity of these bands are highly dependent on the nature of the metal ion, its oxidation state, and the coordination geometry. Analysis of these bands provides valuable information about the electronic structure and bonding in the complex. researchgate.netnsf.gov For instance, the observation of strong LMCT bands can confirm the coordination of the dithiooxamide ligand to the metal. The position of these bands can also be used to rank the relative energies of the metal d-orbitals. libretexts.org

In some cases, intra-ligand (π→π) and n→π transitions originating from the dithiooxamide ligand can also be observed. ncsu.edu These transitions are typically at higher energies (shorter wavelengths) compared to the LMCT bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of this compound in solution. rsc.orgrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the dodecyl chains will appear as a series of multiplets in the aliphatic region (typically 0.8-1.6 ppm). organicchemistrydata.org The protons of the CH₂ group adjacent to the nitrogen atom will be shifted downfield due to the electron-withdrawing effect of the thioamide group. The N-H protons will appear as a broad signal, and its chemical shift can be sensitive to solvent and concentration. docbrown.info

The ¹³C NMR spectrum provides complementary information. savemyexams.com The carbon atoms of the dodecyl chains will resonate in the upfield region (typically 14-32 ppm). sigmaaldrich.com The carbon of the C=S group will be significantly deshielded and appear at a much lower field (downfield). The chemical shifts of the carbons in the thioamide backbone are particularly sensitive to the electronic environment and can be used to probe the effects of metal coordination. organicchemistrydata.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
CH₃ (terminal)~0.88~14.1Triplet
-(CH₂)₁₀-~1.26~22.7-31.9Multiplet
N-CH₂-~3.4~45.0Triplet
N-HVariable-Broad Singlet
C=S-~180-

Note: Predicted values can vary based on the solvent and specific experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov Common fragmentation pathways for this compound would likely involve cleavage of the long alkyl chains and fragmentation of the dithiooxamide core. lcms.cz For instance, the loss of dodecyl radicals or smaller alkyl fragments is expected. msu.edu Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. nih.govwvu.edu

In the case of metal complexes, mass spectrometry can be used to determine the stoichiometry of the complex and to study the stability of the metal-ligand bond. The fragmentation may involve the loss of ligands or fragments of the ligand.

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its metal complexes. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and packing in the solid state.

For this compound, X-ray diffraction can reveal the conformation of the dodecyl chains and the planarity of the dithiooxamide core. In its metal complexes, this technique can definitively establish the coordination number and geometry around the metal center, as well as the specific atoms of the ligand that are bonded to the metal. The solid-state packing arrangement, including any intermolecular interactions such as hydrogen bonding, can also be elucidated.

Advanced Spectroscopic Techniques in Material Science Contexts

In the realm of material science, advanced spectroscopic techniques are employed to investigate the properties and applications of materials incorporating this compound.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile surface-sensitive technique that allows for the analysis of solid and liquid samples with minimal to no sample preparation. mt.comnih.gov This makes it particularly useful for studying thin films, coatings, and other materials where the surface properties are of primary interest. mt.com

In the context of this compound, ATR-FTIR can be used to study its orientation and interaction with different substrates. sc.edusc.edu For example, if this compound is used to form a self-assembled monolayer on a surface, ATR-FTIR can provide information about the packing density and conformational order of the dodecyl chains. plos.org When incorporated into a polymer matrix, ATR-FTIR can be used to assess the distribution and interaction of the dithiooxamide moiety within the polymer. mdpi.com

Chemometrics and Computational Enhancements in Spectral Analysis

The spectroscopic analysis of this compound and its metal complexes often yields complex datasets, characterized by overlapping peaks and subtle spectral shifts. To deconstruct this intricate information, chemometrics and computational modeling are employed as powerful analytical tools. These methods enhance spectral interpretation, facilitate the identification of individual components in mixtures, and provide a deeper understanding of molecular and electronic structures.

Chemometric techniques, particularly multivariate analysis, are essential for extracting meaningful information from spectral data matrices. mdpi.com Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are applied to datasets obtained from UV-Visible and Infrared spectroscopy. ondalys.frpsu.edu PCA can reduce the dimensionality of complex spectral data, highlighting variations between different samples, which can be invaluable for monitoring reactions or differentiating between complex species in solution. ondalys.fr For instance, in a mixture containing this compound and its corresponding metal complexes, PCA can help identify the number of distinct species present.

PLS regression is particularly useful for quantitative analysis, where it can build a predictive model to determine the concentration of the ligand or a specific metal complex even in the presence of interfering substances. ondalys.fr This is achieved by correlating the spectral data with the concentrations of the components in a calibration set. The reliability of such models is often evaluated by parameters like the Root Mean Square Error of Prediction (RMSEP), which indicates the accuracy of the quantification.

The following table illustrates a hypothetical application of PLS regression for the quantification of a metal complex of this compound in a mixture.

Table 1: Hypothetical PLS-DA Model Performance for Quantification of a Metal Complex

Model Parameter Calibration Validation
Number of Latent Variables 4 4
0.992 0.987

This table is interactive. You can sort and filter the data.

Furthermore, DFT calculations are instrumental in simulating vibrational spectra (IR). mongoliajol.info These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes, especially in the fingerprint region where bands are numerous and often overlapping. This is crucial for understanding how the ligand coordinates to the metal ion. For example, shifts in the ν(C=S) and ν(N-H) vibrational frequencies upon complexation can be accurately predicted.

Time-Dependent DFT (TD-DFT) extends these capabilities to the simulation of electronic spectra (UV-Vis). banglajol.infoscirp.org This allows for the prediction of electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of metal complexes. scirp.org The correlation between theoretical and experimental spectra confirms the proposed structures and provides a detailed understanding of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mongoliajol.info

The table below presents a representative comparison of experimental and computationally predicted spectral data for a hypothetical metal complex of a dithiooxamide ligand, analogous to what would be expected for this compound.

Table 2: Comparison of Experimental and DFT-Calculated Spectral Data for a Dithiooxamide Complex

Spectral Feature Experimental Value (cm⁻¹ or nm) Calculated Value (cm⁻¹ or nm) Assignment
IR: ν(N-H) 3250 cm⁻¹ 3265 cm⁻¹ N-H stretching
IR: ν(C=S) 850 cm⁻¹ 842 cm⁻¹ C=S stretching
UV-Vis: λ_max1 450 nm 460 nm d-d transition

This table is interactive. You can sort and filter the data.

The synergy between chemometric analysis of experimental spectra and the insights from computational modeling provides a robust framework for the comprehensive characterization of this compound and its metallic derivatives.

Theoretical and Computational Chemistry Studies on N,n Didodecyldithiooxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting molecular properties, offering a balance between accuracy and computational cost. nih.gov DFT calculations allow for the determination of a system's electronic energy based on its electron density. nih.gov

Studies on dithiooxamide (B146897) derivatives provide insight into the electronic characteristics of the core functional group. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to study hydrogen bonding in sulfonamide derivatives of dithiooxamide. researchgate.net Such studies are crucial for understanding the molecule's geometry, stability, and the distribution of electrons. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites of electrophilic and nucleophilic attack, thus offering a window into the molecule's reactivity.

The following table summarizes key calculated parameters for a model dithiooxamide derivative, which can be considered indicative of the behavior of the dithiooxamide core in N,N'-Didodecyldithiooxamide.

ParameterDescriptionTypical Calculated Values for a Dithiooxamide Derivative
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Values are system-dependent but indicate regions of high electron density, often around the sulfur and nitrogen atoms.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Indicates regions susceptible to nucleophilic attack, typically the carbon atoms of the thioamide groups.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity.The magnitude of the gap determines the molecule's stability and electronic excitation properties.
Mulliken Charges Partial charges on individual atoms, indicating charge distribution.Sulfur and nitrogen atoms typically carry negative charges, while carbon atoms are more positive, influencing intermolecular interactions.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. mdpi.commdpi.com This allows for the mapping of the potential energy surface and the determination of the most favorable reaction pathways. For this compound, DFT could be employed to study its coordination with metal ions, a key aspect of its application in hydrometallurgy.

By modeling the interaction of the dithiooxamide ligand with a metal ion, researchers can:

Identify Coordination Sites: Determine whether the metal binds to the sulfur or nitrogen atoms.

Calculate Binding Energies: Quantify the strength of the metal-ligand bond.

Map Reaction Coordinates: Elucidate the step-by-step mechanism of complex formation, including the identification of transition states and their associated energy barriers. mdpi.com

For example, in the context of cycloaddition reactions involving other organic molecules, DFT has been used to distinguish between stepwise and concerted mechanisms by comparing the energy profiles of the different pathways. mdpi.com A similar approach could be applied to understand the reactions of this compound, such as its extraction behavior or its potential degradation pathways.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and for interpreting experimental data. mtu.edu

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the observed experimental bands to specific vibrational modes, such as the C=S and N-H stretches, which are characteristic of the dithiooxamide group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C atoms. mtu.edu These predictions can aid in the structural elucidation of this compound and its derivatives.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This provides insights into the electronic structure and the nature of the orbitals involved in the electronic excitations.

The following table shows a hypothetical comparison of experimental and DFT-calculated spectroscopic data for a dithiooxamide functional group.

Spectroscopic TechniqueKey FeatureExperimental (Typical Range)DFT Calculated (Hypothetical)
FT-IR C=S stretch800-850 cm⁻¹~830 cm⁻¹
FT-IR N-H stretch (secondary amide)3100-3300 cm⁻¹~3200 cm⁻¹
¹³C NMR C=S carbon190-210 ppm~200 ppm
¹H NMR N-H proton8.0-9.5 ppm~8.5 ppm

This table is illustrative and based on general spectroscopic data for thioamides. Actual values for this compound would require specific experimental measurement and calculation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT is excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in a solvent. dovepress.comnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and intermolecular interactions. nih.gov

For this compound, MD simulations would be particularly useful for understanding:

Solvation: How the long, nonpolar dodecyl chains and the polar dithiooxamide headgroup interact with different solvents.

Aggregation and Micelle Formation: Whether the amphiphilic nature of the molecule leads to the formation of aggregates or micelles in solution, which can significantly affect its properties and function.

Interfacial Behavior: How the molecule orients itself at a liquid-liquid interface, which is critical for its role in solvent extraction processes. MD simulations can reveal the preferred conformations and orientations that govern its interfacial activity. nih.gov

Ligand-Ligand Interactions: In concentrated solutions, MD can model the interactions between multiple this compound molecules, providing insight into phenomena like self-assembly. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical property. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based on calculated molecular descriptors.

For dithiooxamide derivatives, a QSAR study could be developed to predict their efficiency as metal extractants. researchgate.net The steps would involve:

Data Set Collection: Synthesizing and testing a series of dithiooxamide derivatives with varying alkyl or aryl substituents to measure their metal extraction capabilities (e.g., distribution coefficient).

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates a subset of the most relevant descriptors with the observed extraction activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the extraction efficiency of this compound and to guide the design of more effective extractants.

Computational Design of Novel Dithiooxamide Derivatives for Targeted Applications

The insights gained from DFT, MD, and QSAR studies can be integrated into a computational design workflow to create new dithiooxamide derivatives with enhanced properties for specific applications. nih.gov This in silico design process allows for the rapid screening of virtual compounds, saving significant time and resources compared to traditional trial-and-error synthesis.

For example, to design a more selective extractant for a particular metal ion, the following computational approach could be taken:

Target Identification: Define the desired properties, such as high affinity and selectivity for a target metal ion (e.g., palladium) over other competing ions (e.g., copper).

Scaffold Modification: Start with the this compound structure and systematically modify the substituents (e.g., changing the length of the alkyl chains, introducing other functional groups).

High-Throughput Screening: Use DFT to calculate the binding energies of a large virtual library of these new derivatives with the target and competing metal ions.

MD Simulations: For the most promising candidates identified in the screening, perform MD simulations to assess their solubility, aggregation behavior, and interfacial properties.

Prioritization for Synthesis: Based on the combined computational results, a small number of the most promising candidates are selected for synthesis and experimental validation.

This rational, computation-driven approach accelerates the discovery of new functional molecules with tailored properties.

Applications in Advanced Materials and Chemical Processes

Metal Ion Extraction and Separation Technologies

The ability of N,N'-Didodecyldithiooxamide to selectively bind with metal ions has made it a valuable component in the development of materials and technologies for metal extraction and separation. Its efficacy stems from the presence of sulfur and nitrogen donor atoms within the dithiooxamide (B146897) group, which can form stable complexes with various metal cations.

Development of Chelating Resins and Adsorbents

This compound has been successfully employed as a functional ligand in the creation of chelating adsorbents for the removal of heavy metal ions from aqueous solutions. A notable example involves the impregnation of this compound onto a silica gel support. This approach leverages the high surface area and porous nature of silica gel, providing a solid matrix for the chelating agent.

In one study, this compound supported on silica gel was demonstrated to be an effective bidentate chelating agent for various heavy metals. The adsorbent was prepared by treating silica gel with a hexane solution of this compound. The resulting material exhibited a significant capacity for extracting several metal ions from aqueous solutions tandfonline.com.

The effectiveness of such chelating resins is often evaluated by their metal ion uptake capacity and selectivity. Research into dithiooxamide-based resins, such as those synthesized through condensation polymerization with formaldehyde, has shown promise for the selective adsorption of specific metal ions, for instance, silver (Ag+) nih.gov. These resins function through the formation of stable chelate complexes between the dithiooxamide functional groups and the metal ions.

Table 1: Metal Ion Extraction Efficiency of this compound Supported on Silica Gel

Metal IonInitial Concentration (M)% Removal
Copper (Cu²⁺)0.0399.1 ± 0.3
Nickel (Ni²⁺)0.0370.7 ± 1.7
Lead (Pb²⁺)0.0329.1 ± 1.7
Silver (Ag⁺)0.0383.5 ± 0.7
Zinc (Zn²⁺)0.036.5 ± 1.9

Data sourced from a study on the removal of heavy metal ions using this compound supported on silica gel tandfonline.com.

Application in Hydrometallurgy and Environmental Remediation

The development of adsorbents incorporating this compound has direct implications for hydrometallurgical processes and environmental remediation efforts. In hydrometallurgy, the selective recovery of valuable metals from leach solutions is a critical step. The high affinity of dithiooxamide-based chelators for certain metal ions can be exploited to concentrate and purify metals from complex matrices.

For environmental remediation, the removal of toxic heavy metals from industrial wastewater and contaminated water sources is a primary concern. The use of this compound-functionalized adsorbents offers a practical method for capturing these pollutants tandfonline.com. The efficiency of these materials in removing ions such as copper and silver highlights their potential for treating effluents from industries like electroplating and electronics manufacturing. The development of such "green" adsorbents from readily available or waste materials is an area of ongoing research to enhance the sustainability of remediation technologies mdpi.comresearchgate.net.

Selective Precipitation and Quantification of Metal Ions

Dithiooxamides, including N,N'-disubstituted derivatives, are known to form insoluble precipitates with a variety of metal ions, a property that can be utilized for their selective separation and quantification tandfonline.com. The formation of these precipitates is often dependent on factors such as pH and the presence of other ions, allowing for a degree of selectivity in the precipitation process.

While specific data on the selective precipitation of a wide range of metals using this compound is not extensively detailed in available literature, the known reactivity of the dithiooxamide functional group suggests its potential for such applications. For instance, dithiooxamide itself is used for the quantitative precipitation of copper, nickel, and cobalt nih.gov. The long dodecyl chains in this compound enhance its solubility in organic solvents, which could be advantageous in solvent extraction and precipitation schemes. This property is particularly relevant for the separation of platinum group metals, where selective precipitation is a key purification step mdpi.commdpi.com.

Role in Advanced Analytical Chemistry as a Reagent

The strong and often colorful complexes formed between dithiooxamide derivatives and metal ions make them valuable reagents in analytical chemistry, particularly for spectrophotometric methods.

Spectrophotometric Determination Methodologies

Spectrophotometry is a widely used analytical technique that relies on the formation of a colored complex between a reagent and the analyte of interest, allowing for its quantification by measuring light absorbance. Dithiooxamide and its derivatives have been utilized as chromogenic reagents for the determination of various metal ions semanticscholar.org.

Although direct spectrophotometric methods employing this compound are not extensively documented, the underlying chemistry of the dithiooxamide group is well-established in this context. For example, dithiooxamide (rubeanic acid) is used for the spectrophotometric determination of copper, cobalt, and nickel sigmaaldrich.com. The N,N'-disubstitution with dodecyl groups in this compound primarily influences its solubility and may modify the spectral properties of its metal complexes. The principle of forming a colored complex that absorbs light at a specific wavelength remains the same, suggesting the potential for this compound to be adapted for similar analytical purposes, particularly in non-aqueous or extraction-based spectrophotometric methods.

Advanced Flame Retardant Formulations

There is currently no scientific literature available that documents the use or evaluation of this compound in advanced flame retardant formulations. While some sulfur and nitrogen-containing compounds can exhibit flame retardant properties, the specific application of this compound for this purpose has not been reported.

Interactions with Polymer Matrices and Other Additives

This compound's molecular structure, featuring a polar dithiooxamide core and two long, nonpolar dodecyl chains, suggests a dual nature that governs its interactions within polymer matrices. The long alkyl chains are expected to enhance its compatibility with nonpolar polymers, such as polyolefins (e.g., polyethylene and polypropylene). This improved compatibility can facilitate better dispersion of the additive throughout the polymer matrix, which is crucial for achieving desired material properties.

The interaction between fillers and the polymer matrix is a critical factor in determining the final properties of a composite material. The long alkyl chains of this compound can interpenetrate and entangle with the polymer chains, potentially leading to a plasticizing effect in some systems. Conversely, the polar dithiooxamide core can engage in more specific interactions, such as hydrogen bonding or dipole-dipole interactions, with polar polymers or other polar additives.

Research on similar long-chain alkyl additives has shown that they can improve the dispersion of other fillers and additives within a polymer matrix. This is achieved by reducing the interfacial tension between the polymer and the additive, thereby preventing agglomeration of filler particles. The effectiveness of such interactions is often dependent on the processing conditions, such as temperature and shear forces, during compounding.

The following table summarizes the expected interactions of this compound with different types of polymer matrices:

Polymer Matrix TypeExpected Interaction with Dodecyl ChainsExpected Interaction with Dithiooxamide CorePotential Overall Effect
Nonpolar (e.g., Polyethylene, Polypropylene) Good compatibility, van der Waals forcesLimited interactionImproved dispersion, potential for plasticization
Polar (e.g., Polyamides, Polyesters) Limited compatibilityHydrogen bonding, dipole-dipole interactionsPotential for localized interactions, may act as a compatibilizer at interfaces

Synergistic Effects in Flame Retardancy

While this compound is not primarily classified as a flame retardant, its sulfur and nitrogen content suggests it could exhibit synergistic effects when combined with other flame-retardant systems. Synergism in flame retardancy occurs when the combined effect of two or more additives is greater than the sum of their individual effects.

Sulfur-containing compounds can act as flame retardants through various mechanisms. In the condensed phase, they can promote the formation of a char layer on the polymer surface during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds. In the gas phase, sulfur-containing species can act as radical scavengers, interrupting the chemical chain reactions of combustion.

Nitrogen-containing compounds also contribute to flame retardancy, often through the release of non-flammable gases like nitrogen and ammonia upon decomposition. These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting combustion.

The combination of phosphorus and nitrogen-containing flame retardants is known to exhibit strong synergistic effects, and it is plausible that the sulfur and nitrogen in this compound could participate in similar synergistic interactions with phosphorus-based or other flame retardants. nih.gov For instance, in combination with a phosphorus-based flame retardant, the dithiooxamide moiety could contribute to a more stable and insulating char layer.

Potential synergistic flame-retardant systems involving this compound are outlined in the table below:

Primary Flame RetardantPotential Synergistic Role of this compoundAnticipated Flame Retardancy Improvement
Phosphorus-based (e.g., Ammonium (B1175870) Polyphosphate) Char formation enhancement, release of non-flammable gases (N₂, SO₂)Increased char yield and stability, reduced heat release rate
Halogenated (e.g., Brominated Flame Retardants) Gas phase radical scavenging by sulfur speciesEnhanced flame inhibition
Inorganic (e.g., Aluminum Hydroxide) Improved dispersion of the inorganic filler, contribution to char formationMore uniform flame retardant action, reduced dripping

Optimization of Dispersion and Performance in Material Systems

Achieving a fine and uniform dispersion of additives is paramount for maximizing their performance in polymer systems. The long dodecyl chains of this compound are anticipated to play a crucial role in its dispersion, particularly in nonpolar polymer matrices. These alkyl chains can act as a compatibilizer, reducing the tendency of the dithiooxamide core to agglomerate.

Several strategies can be employed to optimize the dispersion of this compound:

Melt Blending Conditions: Careful control of processing parameters during melt blending, such as temperature, screw speed, and residence time, can significantly impact the level of dispersion. Higher shear forces can help to break down agglomerates and distribute the additive more evenly.

Use of Dispersing Aids: While the dodecyl chains provide inherent compatibilization, the use of additional dispersing aids or surfactants could further enhance dispersion, especially in more polar polymer systems.

Surface Modification of Other Fillers: When used in conjunction with other fillers, surface modification of those fillers can improve their interaction with this compound and the polymer matrix, leading to a more homogeneous composite.

Solvent-Based Processing: For certain applications, solution-based processing methods can be employed to achieve a high level of dispersion before the solvent is removed.

The degree of dispersion directly influences the macroscopic properties of the material. Improved dispersion can lead to enhanced mechanical properties, more effective flame retardancy, and improved surface finish of the final product.

Organic Synthesis Intermediate and Building Block Applications

Synthesis of Heterocyclic Compounds and Derivatives

Dithiooxamide, the core structure of this compound, is a valuable building block in organic synthesis for the preparation of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms. One notable application is in the synthesis of thiazolo[5,4-d]thiazoles. rsc.orgmdpi.comua.ptrsc.orgresearchgate.net

The reaction typically involves the condensation of dithiooxamide with two equivalents of an aldehyde. mdpi.com This reaction proceeds through the formation of thiazolidine intermediates, which then undergo oxidation to form the aromatic thiazolo[5,4-d]thiazole ring system. The general reaction scheme is as follows:

2 R-CHO + H₂NCSCSNH₂ → R-TzTz-R + 2 H₂O + [Oxidant]

Where R represents an aryl or other organic group from the aldehyde, and TzTz represents the thiazolo[5,4-d]thiazole core.

The properties of the resulting thiazolo[5,4-d]thiazole derivatives can be tuned by varying the substituent 'R' on the starting aldehyde. This class of compounds has garnered interest for applications in organic electronics and materials science due to their electron-rich nature and rigid, planar structure.

While the dodecyl groups on this compound would sterically hinder this specific reaction at the nitrogen atoms, the underlying reactivity of the dithiooxamide core highlights its potential for derivatization into other heterocyclic systems, potentially through reactions involving the sulfur atoms.

Preparation of Porous Organic Polymers

The rigid and reactive nature of the dithiooxamide unit makes it a suitable monomer for the synthesis of porous organic polymers (POPs). These materials are characterized by their high surface areas, tunable pore sizes, and robust structures, making them attractive for applications in gas storage and separation.

Specifically, dithiooxamide has been utilized as a building block for the creation of thiazolo[5,4-d]thiazole-linked conjugated microporous polymers (CMPs). In this approach, the in-situ formation of the thiazolo[5,4-d]thiazole core from dithiooxamide and an aldehyde serves as the polymerization reaction. By using multifunctional aldehydes, a cross-linked, porous network can be constructed.

The resulting CMPs exhibit permanent porosity and are of interest for applications such as carbon dioxide capture and storage. The nitrogen and sulfur atoms within the polymer network can provide specific binding sites for CO₂, enhancing the material's selectivity.

The table below summarizes the key features of dithiooxamide-based porous organic polymers:

PropertyDescriptionRelevance to Applications
High Surface Area Provides a large interface for gas adsorption.Crucial for high-capacity gas storage.
Microporosity Pores of molecular dimensions enhance size-selective gas separation.Enables separation of gas mixtures (e.g., CO₂ from N₂).
Heteroatom Content (N, S) Introduces specific binding sites for polar molecules.Improves selectivity for gases like CO₂.
Rigid Framework Ensures permanent porosity and structural stability.Important for material processability and durability.

Surface Chemistry and Adsorption Phenomena for Chromatographic Separations

The unique chemical structure of this compound, combining long hydrophobic alkyl chains with a polar, metal-coordinating dithiooxamide group, suggests its potential utility in the field of separation science, particularly in chromatography and solvent extraction.

The two long dodecyl chains impart a significant hydrophobic character to the molecule. This property is fundamental to reversed-phase chromatography, where a nonpolar stationary phase is used to separate analytes based on their hydrophobicity. While not a conventional stationary phase material itself, this compound could potentially be used to modify surfaces, such as silica gel, to create a novel stationary phase with unique separation characteristics. The long alkyl chains would provide the hydrophobic interactions necessary for retention of nonpolar analytes.

Furthermore, the dithiooxamide core is a known chelating agent for various metal ions. This functionality opens up the possibility of its use in immobilized metal affinity chromatography (IMAC) or as a metal extractant in liquid-liquid extraction processes. In IMAC, a stationary phase is functionalized with a chelating ligand that is then loaded with metal ions. Proteins and other biomolecules with affinities for these metal ions can then be selectively retained and separated. The thioamide groups in this compound could serve as the chelating sites for metal ions.

In solvent extraction, N,N'-dialkyldithiooxamides have been investigated as extractants for the selective separation of metal ions from aqueous solutions. nih.gov The long alkyl chains enhance the solubility of the molecule and its metal complexes in organic solvents, facilitating the transfer of the metal ion from the aqueous phase to the organic phase. The selectivity of the extraction can be tuned by controlling the pH of the aqueous phase and the nature of the organic solvent.

The potential applications of this compound in separation science are summarized below:

Application AreaPotential Role of this compoundKey Molecular Features
Reversed-Phase Chromatography Component of a novel stationary phaseLong dodecyl chains for hydrophobic interactions
Immobilized Metal Affinity Chromatography (IMAC) Chelating ligand for metal ionsDithiooxamide core for metal coordination
Solvent Extraction Selective metal extractantDithiooxamide for metal chelation, dodecyl chains for organic phase solubility

Biological and Biomedical Research Perspectives of N,n Didodecyldithiooxamide

Investigation of Radioprotective Activity

There is currently no available scientific literature detailing the investigation of N,N'-Didodecyldithiooxamide for any radioprotective activity.

Radioprotective agents are substances that, when administered before exposure to ionizing radiation, can mitigate the harmful effects on living tissue. The development of such agents is a critical area of research, particularly for applications in cancer radiotherapy, occupational safety in radiation environments, and emergency preparedness for radiological incidents. The mechanisms of radioprotection are varied and can include the scavenging of free radicals, the enhancement of DNA repair processes, and the modulation of inflammatory responses.

Future research to assess the radioprotective potential of this compound would likely involve a series of in vitro and in vivo studies.

In Vitro Studies:

Cell Viability Assays: Exposing cultured cells (e.g., human lymphocytes or keratinocytes) to radiation in the presence and absence of this compound to determine if the compound improves cell survival.

Genotoxicity Assays: Using techniques like the comet assay or micronucleus test to assess whether the compound reduces DNA damage in irradiated cells.

Apoptosis Assays: Evaluating the extent of programmed cell death in irradiated cells treated with the compound.

In Vivo Studies:

Animal Models: Administering this compound to animal models (e.g., mice or rats) prior to whole-body or localized irradiation and monitoring survival rates, organ damage, and hematopoietic system recovery.

Biochemical Markers: Measuring markers of oxidative stress and inflammation in the tissues and blood of irradiated animals treated with the compound.

Potential Radioprotective Screening Approach Description Endpoint Measured
Cell-Based Assays Treatment of cell cultures with this compound prior to irradiation.Cell survival, DNA damage, apoptosis rates.
Animal Survival Studies Administration of the compound to animals before exposure to a lethal or sub-lethal dose of radiation.30-day survival rate, reduction in radiation sickness symptoms.
Hematopoietic System Analysis Evaluation of bone marrow and peripheral blood counts in irradiated animals.Spleen colony-forming units, white blood cell counts, platelet counts.
Histopathological Examination Microscopic analysis of tissues from irradiated animals.Reduction in tissue damage in organs like the intestine, lung, and skin.

Methodological Applications in Antioxidant Activity Assays (e.g., β-carotene bleaching assay)

Specific studies detailing the use of this compound in the β-carotene bleaching assay or other antioxidant activity assays are not present in the current body of scientific literature.

The β-carotene bleaching assay is a widely used spectrophotometric method to evaluate the antioxidant capacity of various substances. mdpi.com This assay is based on the principle that the coupled oxidation of linoleic acid and β-carotene leads to the discoloration of β-carotene. mdpi.com In the presence of an antioxidant, the oxidation of β-carotene is inhibited, and the rate of bleaching is reduced. mdpi.com

The potential application of this compound in this assay would be to determine its ability to protect β-carotene from oxidation. The general methodology involves:

Preparation of the Reagent: A stable emulsion of β-carotene and linoleic acid is prepared.

Incubation with the Test Compound: this compound would be added to the emulsion at various concentrations.

Induction of Oxidation: The mixture is then subjected to conditions that promote the oxidation of linoleic acid, typically through heat.

Spectrophotometric Measurement: The absorbance of the β-carotene is measured over time. A slower decrease in absorbance in the presence of this compound, compared to a control, would indicate antioxidant activity.

Component in β-Carotene Bleaching Assay Role
β-Carotene The chromophore that loses its color upon oxidation.
Linoleic Acid Undergoes oxidation to produce free radicals.
Antioxidant (e.g., this compound) Scavenges the free radicals, thereby protecting β-carotene.
Spectrophotometer Measures the change in absorbance of β-carotene over time.

Chelation in Biological Systems and its Implications

There is no specific research available on the chelation of metals in biological systems by this compound and its subsequent implications.

Chelation is a chemical process in which a substance, known as a chelating agent, forms multiple bonds to a single metal ion. nih.gov In biological systems, chelation plays a crucial role in both maintaining homeostasis and in therapeutic interventions. nih.gov Endogenous chelating agents, such as proteins and amino acids, are essential for the transport and storage of metal ions. Synthetic chelating agents are used in medicine to treat heavy metal poisoning by binding to toxic metals and facilitating their excretion from the body.

The dithiooxamide (B146897) functional group present in this compound suggests a potential for metal chelation, as sulfur-containing ligands are known to bind to various metal ions. The implications of such chelation in a biological context could be multifaceted:

Detoxification: If this compound can effectively chelate toxic heavy metals like lead, mercury, or cadmium, it could potentially be investigated as a therapeutic agent for metal poisoning.

Disruption of Homeostasis: Conversely, if the compound chelates essential metal ions such as zinc, copper, or iron with high affinity, it could disrupt normal physiological processes that depend on these metals.

Antimicrobial Activity: Some chelating agents exhibit antimicrobial properties by sequestering essential metal ions that are necessary for the growth and survival of microorganisms.

Metal Ion Biological Role/Toxicity Potential Implication of Chelation by this compound
Lead (Pb²⁺) Toxic heavy metal, neurotoxin.Therapeutic potential for lead poisoning.
Mercury (Hg²⁺) Highly toxic heavy metal, affects the nervous system.Therapeutic potential for mercury poisoning.
Copper (Cu²⁺) Essential trace element, cofactor for many enzymes.Potential for inducing copper deficiency if chelation is strong.
Zinc (Zn²⁺) Essential trace element, involved in numerous cellular functions.Potential for disrupting zinc-dependent enzymatic activity.

Potential for Enzyme Inhibition Studies

Currently, there are no published studies that have explored the potential of this compound as an enzyme inhibitor.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov The study of enzyme inhibition is fundamental to pharmacology and drug discovery, as many drugs exert their therapeutic effects by inhibiting specific enzymes. nih.gov The mechanisms of enzyme inhibition can be broadly classified as reversible or irreversible, and further sub-categorized based on how the inhibitor interacts with the enzyme and its substrate.

Given the chemical structure of this compound, particularly the presence of sulfur atoms and long alkyl chains, it could potentially interact with various enzymes. Future research in this area could involve screening the compound against a panel of enzymes to identify any inhibitory activity. Key steps in such an investigation would include:

Target Selection: Choosing enzymes that are relevant to specific diseases or biological pathways.

In Vitro Inhibition Assays: Measuring the activity of the target enzyme in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Kinetic Studies: Performing enzyme kinetic experiments to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Structural Biology: Using techniques like X-ray crystallography or NMR spectroscopy to determine how the compound binds to the enzyme.

Type of Enzyme Inhibition Mechanism
Competitive Inhibitor binds to the active site, preventing substrate binding.
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.
Irreversible Inhibitor forms a covalent bond with the enzyme, permanently inactivating it.

Exploration of Broader Pharmacological Mechanisms of Action

The broader pharmacological mechanisms of action of this compound have not been investigated, and as such, no information is available in the scientific literature.

The pharmacological mechanism of action of a compound describes the specific biochemical interactions through which it produces its effect. Understanding these mechanisms is crucial for the development of safe and effective drugs. The exploration of a novel compound's pharmacology typically involves a systematic approach to identify its molecular targets and the subsequent physiological responses.

Based on its chemical structure, several hypothetical pharmacological actions could be explored for this compound:

Interaction with Cell Membranes: The long dodecyl chains impart significant lipophilicity to the molecule, suggesting it could interact with or embed within cell membranes, potentially altering their fluidity and the function of membrane-bound proteins.

Modulation of Signaling Pathways: As a potential chelator or enzyme inhibitor, it could indirectly influence various intracellular signaling cascades that are dependent on metal ions or specific enzymatic activities.

Receptor Binding: While less predictable from its structure, the compound could be screened for its ability to bind to various cellular receptors, which could initiate a range of downstream effects.

Potential Pharmacological Target Possible Mechanism of Action Potential Therapeutic Area
Cell Membranes Alteration of membrane fluidity or integrity.Antimicrobial, anticancer.
Metal-dependent Enzymes Chelation of essential metal cofactors.Antimicrobial, metabolic disorders.
Kinases Inhibition of phosphorylation cascades.Cancer, inflammation.
G-protein Coupled Receptors (GPCRs) Agonist or antagonist activity.Various, depending on the specific receptor.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthesis of N,N'-Didodecyldithiooxamide typically involves the reaction of dithiooxamide (B146897) with dodecylamine (B51217). While effective, this method may rely on conventional solvents and energy-intensive conditions. Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key Research Objectives:

Green Solvents: Exploration of benign reaction media such as water, ethanol, or deep eutectic solvents to replace traditional volatile organic compounds.

Catalyst Development: Designing efficient and recyclable catalysts to lower reaction temperatures and improve yields.

Process Intensification: Utilizing technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

A comparative table of potential synthetic approaches is presented below.

Synthetic RouteAdvantagesDisadvantagesSustainability Aspect
Conventional Synthesis Established method, high purity achievable.Use of organic solvents, potentially high energy input.Moderate
Microwave-Assisted Rapid reaction times, improved yields.Specialized equipment required.High (Energy Efficiency)
Catalytic (e.g., in Green Solvents) Lower activation energy, recyclable catalysts, reduced waste.Catalyst development and cost.Very High
Flow Chemistry Precise control over reaction parameters, safer for scale-up.Initial setup cost and complexity.High (Efficiency & Safety)

Exploration of New Coordination Complexes and Supramolecular Assemblies

The dithiooxamide core of this compound is an excellent ligand for various metal ions. The long alkyl chains introduce the possibility of forming complex, ordered structures through self-assembly.

Future research in this area will likely involve:

Synthesis of Novel Complexes: Systematic investigation of its coordination with a wider range of transition metals, lanthanides, and actinides to produce new metal-organic complexes.

Structural Characterization: Utilizing advanced techniques like single-crystal X-ray diffraction to elucidate the precise three-dimensional structures of these complexes.

Supramolecular Chemistry: Studying the self-assembly behavior of the molecule and its metal complexes in different solvents and at interfaces to form structures like micelles, vesicles, or Langmuir-Blodgett films. The interplay between the coordination bonds and the van der Waals interactions of the dodecyl chains will be a key area of investigation.

Rational Design of Advanced Functional Materials Utilizing this compound

The unique molecular structure of this compound makes it a promising building block for advanced functional materials.

Potential applications to be explored include:

Sensors: The metal-chelating core could be used to design selective and sensitive chemical sensors for specific metal ions. The long alkyl chains could facilitate the incorporation of the sensor molecule into membranes or onto surfaces.

Extraction Agents: Its hydrophobicity and metal-binding ability make it a candidate for the solvent extraction and separation of metals from aqueous solutions, with potential applications in hydrometallurgy and waste treatment.

Catalysis: Metal complexes of this compound could exhibit catalytic activity, with the dodecyl chains influencing solubility and substrate access to the catalytic center.

Liquid Crystals: The rod-like shape of the molecule suggests potential for liquid crystalline behavior, which could be tuned by complexation with metal ions.

Potential ApplicationKey Property UtilizedResearch Focus
Chemical Sensors Selective metal chelationEnhancing selectivity and sensitivity; surface functionalization.
Metal Extraction Lipophilicity and coordination abilityOptimizing extraction efficiency and selectivity for target metals.
Catalysis Formation of catalytically active metal complexesTuning catalytic activity and substrate specificity.
Liquid Crystals Anisotropic molecular shapeInvestigating mesophase formation and its modulation by metal ions.

Deeper Mechanistic Understanding of Biological and Interfacial Interactions

The amphiphilic nature of this compound suggests it may interact with biological membranes and other interfaces. While some dithiooxamides are known to have biological activity, the specific interactions of this long-chain derivative are not well understood.

Key research questions to address include:

Membrane Interactions: How does the molecule insert into or interact with lipid bilayers? This could be studied using techniques like differential scanning calorimetry, NMR spectroscopy, and molecular dynamics simulations.

Self-Assembly at Interfaces: A detailed study of its behavior at air-water and oil-water interfaces is needed to understand how it forms monolayers and other ordered structures. This knowledge is crucial for applications in emulsion stabilization or surface modification.

Biological Activity: Screening for potential biological activities, such as antimicrobial or anticancer properties, is a logical step, followed by mechanistic studies to understand the structure-activity relationship.

Environmental Impact and Sustainability Considerations for Application Development

As with any chemical compound intended for broader application, a thorough assessment of its environmental fate and potential toxicity is crucial.

Future research must focus on:

Biodegradability: Determining the pathways and rates of biodegradation of this compound in various environmental compartments (soil, water). The long alkyl chains may influence its persistence.

Ecotoxicity: Conducting standardized ecotoxicological tests on representative aquatic and terrestrial organisms to assess its potential environmental risk.

Life Cycle Assessment (LCA): For promising applications, performing a full LCA to evaluate the environmental footprint from synthesis to disposal or recycling. This will help guide the development of truly sustainable technologies based on this molecule.

Multidisciplinary Research Opportunities and Collaborative Frameworks

Realizing the full potential of this compound will require a multidisciplinary approach.

Collaborative frameworks should be established between:

Synthetic Chemists: To develop green and efficient synthetic routes.

Inorganic and Supramolecular Chemists: To explore its coordination chemistry and self-assembly.

Materials Scientists and Engineers: To design and fabricate novel functional materials.

Biologists and Toxicologists: To investigate its biological interactions and environmental impact.

Computational Chemists: To model its properties and interactions, guiding experimental work.

Such collaborations will be essential to accelerate discovery and innovation, ensuring that the development of this compound-based technologies is both scientifically advanced and environmentally responsible.

Q & A

Basic Question: What are the standard synthetic routes for N,N'-Didodecyldithiooxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of This compound typically involves the reaction of oxalyl chloride or diethyl oxalate with dodecylamine derivatives under controlled conditions. A validated approach includes:

  • Step 1 : Reacting diethyl oxalate with n-dodecylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C for 12–24 hours.
  • Step 2 : Introducing sulfur via Lawesson’s reagent or phosphorus pentasulfide to substitute oxygen with sulfur in the oxamide backbone.
  • Optimization : Yield improvements (>75%) are achieved by maintaining anhydrous conditions, using excess amine (2.2 equiv.), and slow addition of sulfurizing agents to minimize side reactions .
    Data Table :
ParameterOptimal Condition
SolventTHF
Temperature70°C
Reaction Time18 hours
Sulfur SourceLawesson’s reagent

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key characterization methods include:

  • FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=S stretch), and ~1450 cm⁻¹ (C-N bend) confirm functional groups.
  • ¹H/¹³C NMR : In CDCl₃, expect δ 0.8–1.5 ppm (dodecyl chain CH₃ and CH₂), δ 3.2–3.5 ppm (N-CH₂), and δ 180–185 ppm (C=S in ¹³C).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 457.3 (C₂₆H₅₃N₂S₂⁺).
  • Elemental Analysis : Theoretical C: 68.35%, H: 11.44%, N: 6.13%, S: 14.08% .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste .

Advanced Question: How does this compound function as a ligand in transition-metal coordination chemistry?

Methodological Answer:
The compound’s dithiooxamide moiety acts as a bidentate ligand, coordinating metals via sulfur and nitrogen atoms. For example:

  • Cu(II) Complexes : Forms square-planar geometries with absorption bands at ~450 nm (d-d transitions). Stability constants (log β) range from 8.5–10.2 in ethanol.
  • Catalytic Applications : Nickel complexes of This compound show activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-rich sulfur donors .

Advanced Question: How can researchers address solubility challenges of this compound in polar solvents?

Methodological Answer:

  • Co-solvent Systems : Use THF:water (4:1) or DMSO:methanol (3:1) to enhance solubility.
  • Surfactant Assistance : Add 0.1% w/v SDS to aqueous solutions for colloidal dispersion.
  • Derivatization : Introduce polar groups (e.g., sulfonate) to the dodecyl chain while retaining the dithiooxamide core .

Advanced Question: What computational methods predict the thermodynamic stability of this compound under oxidative conditions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model bond dissociation energies (BDEs). The C=S bond has a BDE of ~285 kJ/mol , indicating moderate oxidative stability.
  • MD Simulations : Simulate degradation pathways in O₂-rich environments to identify vulnerable sites (e.g., terminal methyl groups) .

Advanced Question: How should researchers resolve contradictions in reported CAS/EC numbers for this compound?

Methodological Answer:

  • Cross-Referencing : Validate CAS 120-88-7 against EC 204-433-8 using authoritative databases like PubChem or ECHA.
  • Batch Analysis : Compare NMR and HRMS data of synthesized batches with literature values to confirm identity .

Advanced Question: What role does this compound play in supramolecular assembly studies?

Methodological Answer:
The compound’s long alkyl chains facilitate van der Waals-driven self-assembly into micelles or vesicles in nonpolar solvents. Critical micelle concentration (CMC) in hexane is ~0.5 mM , determined by fluorescence quenching assays. Applications include drug delivery templates or nanosensors .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.